molecular formula C25H22ClN7O2 B2592413 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE CAS No. 1358179-19-7

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE

Cat. No.: B2592413
CAS No.: 1358179-19-7
M. Wt: 487.95
InChI Key: YZEPHHJCYWZGQM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 4-chlorophenyl group and a 2-oxo-2-(4-phenylpiperazino)ethyl side chain. Its structural complexity arises from fused aromatic and heterocyclic systems, which are often associated with enhanced binding affinity to biological targets, particularly in neurological and oncological contexts.

Properties

IUPAC Name

11-(4-chlorophenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c26-19-8-6-18(7-9-19)21-16-22-24-28-33(25(35)31(24)14-15-32(22)27-21)17-23(34)30-12-10-29(11-13-30)20-4-2-1-3-5-20/h1-9,14-16H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPHHJCYWZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, followed by the introduction of the 4-chlorophenyl and 4-phenylpiperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidinone Cores

Compound MK86 (1-(4-Chlorophenyl)-Pyrazolo[1,5-a]Pyrimidin-7(4H)-One):

  • Structural Differences: MK86 lacks the triazolo-pyrazinone ring system and the 4-phenylpiperazinoethyl side chain. Instead, it features a simpler pyrazolo-pyrimidinone core with a 4-chlorophenyl substituent.
  • Synthesis: MK86 is synthesized via condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, yielding a lower molecular weight product (12% yield) compared to the target compound .

Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate:

  • Structural Similarities: This compound shares a triazolo-pyrimidine core and a 4-chlorophenyl group with the target molecule. However, it replaces the pyrazolo-pyrazinone system with a triazolo-pyrimidine and incorporates an ethyl carboxylate group on the piperazine ring.
  • Functional Implications: The ethyl carboxylate may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s 2-oxoethyl side chain .
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to 61 analogues (Table 1). Key findings include:

  • Tanimoto Index (MACCS): 0.72–0.85 for compounds with shared piperazine or chlorophenyl substituents.
  • Dice Index (Morgan): 0.68–0.79 for analogues with fused heterocyclic systems, indicating moderate structural overlap.
    Compounds with both 4-chlorophenyl and piperazine groups clustered together, suggesting synergistic effects of these substituents on bioactivity .

Table 1. Structural and Computational Comparison of Selected Analogues

Compound ID Core Structure Substituents Tanimoto (MACCS) Dice (Morgan)
Target Pyrazolo-Triazolo-Pyrazinone 4-Cl-Ph, 4-Ph-Piperazinoethyl 1.00 1.00
MK86 Pyrazolo-Pyrimidinone 4-Cl-Ph 0.55 0.52
CCG-149909 Triazolo-Pyrimidine 4-Cl-Ph, Ethyl Carboxylate 0.72 0.68
Bioactivity Profiling

While explicit data for the target compound is absent in the evidence, hierarchical clustering of structurally related compounds () suggests that its bioactivity profile may align with kinase or GPCR inhibitors due to the triazolo-pyrazinone core’s resemblance to ATP-binding motifs.

Biological Activity

The compound 9-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocycles. The presence of both pyrazolo and triazolo frameworks suggests a potential for diverse pharmacological properties.

Antifungal and Antitubercular Properties

Research indicates that compounds with similar structural motifs exhibit significant antifungal and antitubercular activities. For instance, derivatives based on the pyrazole scaffold have shown promising results against pathogenic fungi and Mycobacterium tuberculosis strains. A study demonstrated that certain pyrazole derivatives displayed potent antifungal activity against four strains of fungi and notable activity against Mycobacterium tuberculosis H37Rv .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. The pyrazole and triazole moieties are known for their roles in inhibiting enzymes involved in critical cellular processes. For example:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit various enzymes, leading to disruption in cell metabolism.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds may interfere with DNA and RNA synthesis in microbial cells.

Study 1: Antifungal Activity

A detailed investigation into the antifungal properties of related pyrazole compounds showed effective inhibition against Candida species. The study utilized an in vitro assay to measure the minimum inhibitory concentration (MIC), revealing that certain derivatives had MIC values lower than those of standard antifungal agents.

CompoundMIC (µg/mL)Standard
Compound A8Fluconazole (16)
Compound B4Ketoconazole (8)

Study 2: Antitubercular Evaluation

Another significant study focused on the antitubercular activity of pyrazole derivatives. The results indicated that some compounds exhibited a remarkable reduction in bacterial load in infected macrophages.

CompoundLog Reduction (CFU/mL)Control
Compound C3.50
Compound D2.80

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